molecular formula C20H27ClN2O4 B4997305 ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate

ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate

Cat. No. B4997305
M. Wt: 394.9 g/mol
InChI Key: BOJZLNQFRGDBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate, also known as CA-074, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of peptidomimetic inhibitors and has shown promising results in various experiments.

Scientific Research Applications

Ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of enzymology, where it is used as an inhibitor of the cysteine protease cathepsin B. This enzyme is involved in various physiological processes such as protein degradation, antigen presentation, and apoptosis. Inhibition of cathepsin B activity has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and osteoporosis.

Mechanism of Action

The mechanism of action of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the inhibition of cathepsin B activity by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its natural substrates, leading to a decrease in its activity. The inhibition of cathepsin B activity has been shown to have various effects on cellular processes such as apoptosis, autophagy, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various experiments. Inhibition of cathepsin B activity has been shown to induce apoptosis in cancer cells, reduce inflammation in various diseases, and improve bone density in osteoporosis. However, the effects of this compound on normal cells and tissues are still not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate is its specificity for cathepsin B, which allows for selective inhibition of this enzyme without affecting other cysteine proteases. This specificity makes it an ideal tool for studying the role of cathepsin B in various cellular processes. However, the limitations of this compound include its low solubility in aqueous solutions and its instability at high pH values, which can affect its activity in certain experiments.

Future Directions

There are several future directions for research on ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate. One of the main areas of research is the development of more potent and selective inhibitors of cathepsin B. Another area of research is the investigation of the effects of this compound on other cysteine proteases and their potential roles in various diseases. Additionally, the effects of this compound on normal cells and tissues need to be further investigated to determine its safety and potential applications in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various experiments for its potential applications in scientific research. Its specificity for cathepsin B makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, further research is required to fully understand its biochemical and physiological effects and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of ethyl 1-(N-acetyl-beta-alanyl)-4-(4-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl) piperidine-1-carboxylate with N-acetyl-beta-alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and the product is purified using column chromatography. The yield of the product is typically around 50%.

properties

IUPAC Name

ethyl 1-(3-acetamidopropanoyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4/c1-3-27-19(26)20(14-16-4-6-17(21)7-5-16)9-12-23(13-10-20)18(25)8-11-22-15(2)24/h4-7H,3,8-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZLNQFRGDBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CCNC(=O)C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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